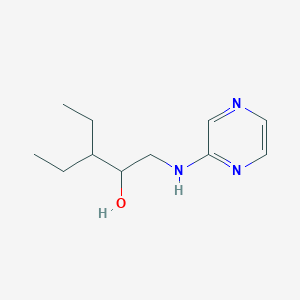
3-Ethyl-1-(pyrazin-2-ylamino)pentan-2-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Ethyl-1-(pyrazin-2-ylamino)pentan-2-ol is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is also known as EPAP and has been found to have a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of EPAP is not fully understood, but it is believed to involve the inhibition of certain enzymes that are involved in the growth and proliferation of cancer cells. EPAP has also been found to inhibit the production of certain inflammatory cytokines, which may contribute to its anti-inflammatory properties.
Biochemical and Physiological Effects:
EPAP has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and improve insulin sensitivity. EPAP has also been found to have antioxidant properties and may help to protect against oxidative stress.
実験室実験の利点と制限
EPAP has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized in large quantities. EPAP is also relatively non-toxic and has been found to have low side effects. However, EPAP has limitations for use in lab experiments. It is not water-soluble, which can make it difficult to work with in certain experiments. EPAP also has a short half-life, which can limit its effectiveness in certain applications.
将来の方向性
There are several future directions for research on EPAP. One area of interest is the development of new synthesis methods that can produce EPAP in a more efficient and cost-effective manner. Another area of interest is the investigation of EPAP's potential use in treating other types of cancer and inflammatory diseases. Finally, there is a need for further research into the mechanism of action of EPAP to better understand its effects on the body.
Conclusion:
In conclusion, 3-Ethyl-1-(pyrazin-2-ylamino)pentan-2-ol is a chemical compound that has potential applications in scientific research. Its synthesis method has been optimized to produce high yields of pure EPAP. EPAP has been found to have anti-cancer and anti-inflammatory properties, as well as other biochemical and physiological effects. While EPAP has advantages for use in lab experiments, it also has limitations. Future research on EPAP should focus on developing new synthesis methods, investigating its potential use in treating other diseases, and further understanding its mechanism of action.
合成法
The synthesis of EPAP involves the reaction of 2-amino pyrazine with 3-ethyl-2-bromo-1-pentanol in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then converted into EPAP. This synthesis method has been optimized to produce high yields of pure EPAP.
科学的研究の応用
EPAP has been found to have potential applications in scientific research. It has been studied for its ability to inhibit the growth of cancer cells, specifically in prostate cancer. EPAP has also been found to have anti-inflammatory properties and has been studied for its potential use in treating inflammatory diseases such as arthritis.
特性
IUPAC Name |
3-ethyl-1-(pyrazin-2-ylamino)pentan-2-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19N3O/c1-3-9(4-2)10(15)7-14-11-8-12-5-6-13-11/h5-6,8-10,15H,3-4,7H2,1-2H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GHBQTQVFRVPNSX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)C(CNC1=NC=CN=C1)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[(3-Bromo-2-methylphenyl)carbamoyl]pyridine-2-carboxylic acid](/img/structure/B6628886.png)
![2-[[2-(2-Methoxyphenyl)ethylamino]methyl]-6-methylpyridin-3-ol](/img/structure/B6628890.png)

![N-[[3-(hydroxymethyl)phenyl]methyl]-2-(2,2,2-trifluoroethoxy)acetamide](/img/structure/B6628905.png)

![[3-[(1H-pyrazol-5-ylmethylamino)methyl]phenyl]methanol](/img/structure/B6628911.png)
![[3-[(Thiophen-2-ylmethylamino)methyl]phenyl]methanol](/img/structure/B6628917.png)
![5-[[[3-(Hydroxymethyl)phenyl]methylamino]methyl]-2-methoxyphenol](/img/structure/B6628919.png)



![1-(Azepan-1-yl)-2-[[4-(hydroxymethyl)oxan-4-yl]amino]ethanone](/img/structure/B6628957.png)
![N-[(4,5-dimethyl-1,3-oxazol-2-yl)methyl]-6-ethylpyrimidin-4-amine](/img/structure/B6628971.png)
